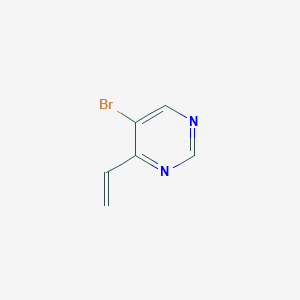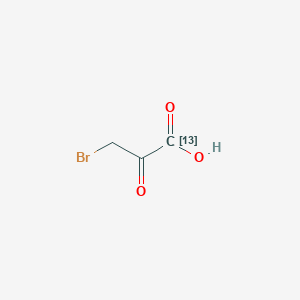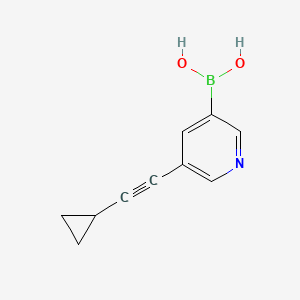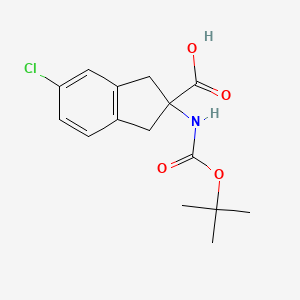
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid (Boc-Cl-Ind) is an important compound in organic synthesis, with a variety of applications in research and industry. Boc-Cl-Ind can be used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic products. It is an important building block for the synthesis of a variety of complex molecules, including indoles, indanones, and indanols. Boc-Cl-Ind is also an important starting material for the synthesis of heterocyclic compounds, such as triazoles, oxazoles, and pyrroles.
Applications De Recherche Scientifique
Peptide Synthesis
The Boc group in 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is commonly used in peptide synthesis to protect the amino group. This protection is crucial to prevent unwanted side reactions during the coupling of amino acids. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and elongation of the peptide chain .
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acid can be used to create diverse libraries of compounds for drug discovery. The chloro and carboxylic acid functionalities present in the compound provide additional points of chemical reactivity for further derivatization, which is essential for the synthesis of novel molecules with potential therapeutic effects .
Green Chemistry
The Boc group is also significant in green chemistry applications. It can be introduced in a chemoselective manner without the need for harsh solvents or catalysts, aligning with the principles of sustainable and eco-friendly chemical practices .
Organic Synthesis
In organic synthesis, the Boc-protected amino acid serves as a versatile building block. It can be incorporated into larger structures, and its protecting group can be removed post-synthesis without affecting other sensitive functional groups in the molecule .
Bioconjugation
The compound can be used in bioconjugation techniques where the carboxylic acid group is used to link peptides or other molecules to various surfaces or carriers. This is particularly useful in the development of targeted drug delivery systems .
Chemical Biology
In chemical biology, the Boc-protected amino acid can be used to study protein-protein interactions. By incorporating it into peptides, researchers can investigate the binding affinities and specificity of proteins, which is fundamental in understanding biological processes and designing inhibitors .
Propriétés
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVWELCPNMCVLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123872 |
Source


|
| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid | |
CAS RN |
1427501-69-6 |
Source


|
| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
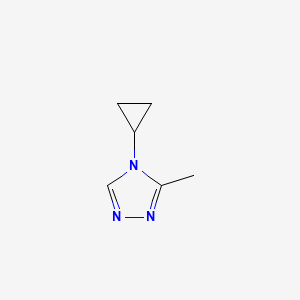
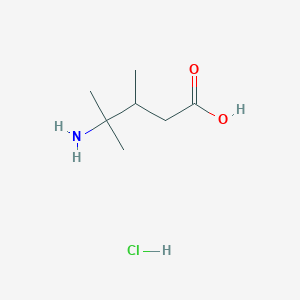


![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
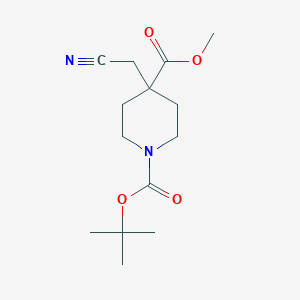
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
